
(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
Overview
Description
(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (CAS: 147769-93-5) is a chiral amine characterized by a piperidine-substituted phenyl group and a branched alkyl chain. Its molecular formula is C₁₆H₂₆N₂ (MW: 246.39 g/mol), with a stereocenter at the C1 position of the butan-1-amine moiety . The compound is primarily utilized in pharmaceutical research, notably as a synthetic intermediate or impurity in repaglinide, a non-sulfonylurea antidiabetic drug . Safety data sheets emphasize its use strictly for laboratory research, excluding medicinal or household applications .
Preparation Methods
Nucleophilic Substitution and Grignard Reaction Approach
Reaction Conditions and Optimization
The synthesis begins with 2-chlorobenzonitrile (5) undergoing nucleophilic substitution with piperidine at 220–225°C for 6–8 hours in an autoclave, yielding 2-(piperidin-1-yl)benzonitrile (7) in 84% yield after vacuum distillation . This step eliminates the need for traditional solvents, leveraging excess piperidine as both reactant and solvent.
Subsequent treatment of 7 with isobutyl magnesium bromide in tetrahydrofuran (THF) at 0–5°C generates the Grignard adduct 8 , an unstable imine intermediate. Immediate reduction of 8 using sodium borohydride (NaBH₄) in methanol at 0–5°C produces racemic 3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine (±)-1 as a crude residue .
Table 1: Key Parameters for Nucleophilic Substitution and Grignard Steps
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Nucleophilic Substitution | Piperidine, 220–225°C, 6–8 h | 84 | >95 |
Grignard Reaction | iBuMgBr, THF, 0–5°C | 64 | 80–85 |
Reduction | NaBH₄, MeOH, 0–5°C | 64 | 90 |
Reduction and Resolution
The racemic amine (±)-1 is resolved using N-acetyl-l-glutamic acid (l-NAGA) in a 93:7 acetone-methanol mixture. Recrystallization at –10°C affords the S-(+)-1·l-NAGA salt with 57.5% yield and 99.1% enantiomeric purity . An alternative resolution method using dibenzoyl-l-tartaric acid in ethyl acetate achieves comparable enantioselectivity but requires additional solvent optimization .
Chiral Sulfinimine-Mediated Asymmetric Synthesis
Chiral Auxiliary Utilization
This method employs (R)-tert-butanesulfinamide to form a chiral sulfinimine intermediate. Condensation of 2-(piperidin-1-yl)benzaldehyde with the sulfinamide in the presence of titanium tetraethoxide (Ti(OEt)₄) generates the sulfinimine 10 with >99% diastereomeric excess .
Reaction Optimization and Yields
Addition of isobutyl magnesium chloride (iBuMgCl) to 10 at –78°C in THF, followed by hydrolysis with hydrochloric acid , yields (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine in 84.9% yield and 96.6% enantiomeric purity . This approach avoids resolution steps by directly introducing chirality via the sulfinimine auxiliary.
Table 2: Performance Metrics for Chiral Sulfinimine Route
Step | Reagents/Conditions | Yield (%) | ee (%) |
---|---|---|---|
Sulfinimine Formation | Ti(OEt)₄, CH₂Cl₂, rt | 92 | >99 |
Grignard Addition | iBuMgCl, THF, –78°C | 85 | 96.6 |
Hydrolysis | HCl, H₂O | 84.9 | 96.6 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Nucleophilic/Grignard Route : Requires resolution, leading to ~30% overall yield for S-(+)-1 . Suitable for large-scale production but generates stoichiometric byproducts.
-
Chiral Sulfinimine Route : Achieves ~70% overall yield with fewer steps . Limited by the cost of chiral auxiliaries and low-temperature conditions.
Environmental and Economic Considerations
-
The telescoped Grignard process reduces solvent waste but uses energy-intensive high-temperature steps .
-
The asymmetric method minimizes racemization but requires expensive Ti(OEt)₄ and stringent cryogenic conditions .
Industrial-Scale Production Considerations
Process Intensification
-
Continuous Flow Systems : Mitigate exothermic risks during Grignard reactions .
-
Catalytic Resolution : Replacing stoichiometric l-NAGA with immobilized enzymes could reduce costs .
Quality Control
Chemical Reactions Analysis
Types of Reactions
(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogenated benzene derivatives and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
Pharmacological Studies
(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is primarily studied for its role as an impurity in Repaglinide formulations. Understanding these impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Case Study: Impurity Analysis in Repaglinide
A study conducted on the stability and degradation pathways of Repaglinide identified this compound as a significant impurity. This analysis involved high-performance liquid chromatography (HPLC) to quantify the impurity levels over time, emphasizing the need for rigorous quality control in pharmaceutical manufacturing.
Blood Glucose Regulation Research
Research indicates that compounds similar to this compound can modulate insulin secretion and improve glycemic control. This has implications for developing new therapeutic agents for diabetes management.
Clinical Relevance
Clinical studies have shown that modifications to the structure of Repaglinide can enhance its efficacy and reduce side effects. The exploration of this compound provides insights into how structural variations influence pharmacodynamics.
Toxicological Assessments
As an impurity, this compound necessitates toxicological evaluations to assess its safety profile. Toxicological studies focus on understanding the compound's effects on various biological systems, including potential cytotoxicity and genotoxicity.
Example Findings
Toxicological assessments have revealed that impurities like this compound can exhibit varying degrees of toxicity depending on concentration and exposure duration. Such findings underscore the importance of monitoring impurities in drug formulations.
Mechanism of Action
The mechanism of action of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional properties of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine can be contextualized against analogous compounds, including enantiomers, positional isomers, and derivatives with modified substituents.
Enantiomeric Comparison
- (R)-Enantiomer (CAS: 219921-93-4): The (R)-configured enantiomer shares identical molecular weight and formula (C₁₆H₂₆N₂) but differs in stereochemistry. Enantiomeric purity is critical in pharmaceuticals, as the (R)-form may exhibit distinct pharmacokinetic or toxicological profiles.
Structural Analogues with Substituted Phenyl Groups
- (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride (CAS: 1263198-93-1) :
This analogue lacks the piperidin-1-yl group at the phenyl ring’s 2-position, reducing its bulkiness and altering receptor interactions. Such modifications may decrease binding affinity to targets like histamine H₃ receptors (H3R) or ROR-gamma proteins .
Piperidine Ring Modifications
- (S)-3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine (CAS: 115201-32-6) :
Replacing the six-membered piperidine ring with a five-membered pyrrolidine alters ring strain and hydrogen-bonding capacity. This impacts solubility and target selectivity, as seen in analogues targeting G-protein-coupled receptors .
Pharmaceutical Impurities and Derivatives
- Repaglinide Impurity C (CAS: 219921-94-5) :
This derivative, formulated as an N-acetyl-L-glutamate salt, demonstrates how salt formation can enhance solubility for analytical standardization. Its structural similarity to the parent compound underscores the importance of impurity profiling in drug quality control .
Structural and Functional Data Tables
Table 1: Key Structural Comparisons
Table 2: Pharmacological and Physicochemical Properties
Biological Activity
(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, also known as Repaglinide Intermediate 1, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H26N
- CAS Number : 147769-93-5
- Molecular Weight : 250.39 g/mol
This compound is primarily studied for its role as an intermediate in the synthesis of Repaglinide, a medication used to manage blood glucose levels in type 2 diabetes. The compound acts as a potent inhibitor of ATP-sensitive potassium channels (K_ATP) in pancreatic beta cells, leading to increased insulin secretion in response to elevated blood glucose levels. This mechanism is crucial for its effectiveness as an antidiabetic agent.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activity:
- Insulin Secretion : The compound enhances insulin release from pancreatic beta cells under hyperglycemic conditions, mimicking the physiological response to glucose.
- Cytotoxicity : In studies involving various cell lines, the compound has shown low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile.
In Vivo Studies
In animal models, the compound has been evaluated for its pharmacokinetic properties and efficacy:
- Glucose Tolerance Tests : Administration of this compound significantly improved glucose tolerance in diabetic rats.
- Metabolic Stability : The compound demonstrated reasonable metabolic stability when subjected to human liver microsome assays, which is critical for its potential use in therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the structure–activity relationship (SAR) of related compounds, providing insights into how modifications can enhance biological activity:
Compound | IC50 (nM) | Biological Activity | Reference |
---|---|---|---|
Repaglinide | 10 | K_ATP channel inhibition | |
(S)-3-methyl derivative | 25 | Insulin secretion enhancement | |
Other analogs | >100 | Reduced efficacy |
Notable Research
A study published in MDPI highlighted the importance of piperidine substituents in enhancing the biological potency of similar compounds. The introduction of bulky groups was found to significantly influence the inhibitory activity against target enzymes involved in glucose metabolism .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing the purity and structure of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in pharmaceutical research?
- Answer : Liquid chromatography-mass spectrometry (LC-MS) and Fourier-transform infrared spectroscopy (FT-IR) are widely used. LC-MS provides accurate mass-to-charge ratio (m/z) data for molecular ion detection, while FT-IR identifies functional groups (e.g., amine, piperidinyl) via characteristic absorption bands. For example, LC-UV can resolve impurities like Imp C (the target compound) from related analogs, as demonstrated in stability studies of repaglinide intermediates .
Q. How is this compound synthesized, and what are the critical reaction steps?
- Answer : A scalable synthesis involves four key steps:
Nucleophilic substitution to introduce the piperidine moiety.
Grignard reaction for alkyl chain elongation.
Reduction of intermediates to the primary amine.
Resolution of enantiomers using chiral resolving agents.
Telescoping these steps improves yield and reduces purification needs. Racemization of the undesired enantiomer (R-form) further enhances cost-efficiency .
Advanced Research Questions
Q. What strategies are employed to control stereochemical purity during the synthesis of this compound?
- Answer : Chiral resolution using enantioselective crystallization or chromatography is critical. The undesired R-enantiomer can be racemized under basic conditions (e.g., potassium tert-butoxide) and recycled, improving overall yield. Monitoring optical rotation or chiral HPLC ensures enantiomeric excess (ee) ≥99% .
Q. How can impurities related to this compound be identified and quantified in drug formulations?
- Answer : Impurity profiling uses LC-MS/MS with reference standards. For example, Imp C(EP) (the target compound) and its derivatives (e.g., ethyl esters) are quantified against certified standards. Accelerated stability studies under thermal/humidity stress reveal degradation pathways, such as hydrolysis or oxidation .
Q. What metabolic pathways or interactions are hypothesized for this compound based on structural analogs?
- Answer : The piperidine and aryl groups suggest potential cytochrome P450 (CYP450) interactions. Metabolites may undergo N-dealkylation or hydroxylation, similar to repaglinide. In vitro assays using liver microsomes and LC-HRMS can identify phase I/II metabolites .
Q. How does the presence of this compound as an impurity affect the pharmacokinetics of repaglinide?
- Answer : Impurity levels ≥0.1% require evaluation per ICH guidelines. Comparative bioavailability studies in animal models assess absorption/distribution differences. For instance, Imp C may alter repaglinide’s binding affinity to sulfonylurea receptors, impacting glucose-lowering efficacy .
Q. Methodological Notes
- Stereochemical Analysis : Use polarimetry or chiral stationary-phase HPLC to confirm enantiopurity .
- Impurity Quantification : Employ external calibration curves with certified reference materials (e.g., MM0944.01 from LGC Standards) .
- Stability Testing : Follow ICH Q1A(R2) protocols for forced degradation studies (40°C/75% RH for 6 months) .
Properties
IUPAC Name |
(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARYLRSDNWJCJV-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163796 | |
Record name | 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147769-93-5 | |
Record name | (αS)-α-(2-Methylpropyl)-2-(1-piperidinyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147769-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147769935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Methyl-1-(2-piperidinophenyl)-1-butylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-1-(2-PIPERIDINOPHENYL)-1-BUTYLAMINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF24F0TA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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